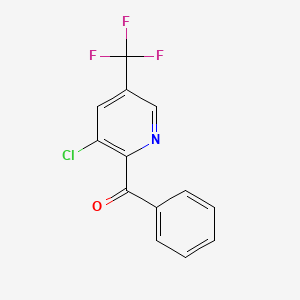

2-Benzoyl-3-chloro-5-(trifluoromethyl)pyridine

CAS No.: 339010-42-3

Cat. No.: VC7884350

Molecular Formula: C13H7ClF3NO

Molecular Weight: 285.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 339010-42-3 |

|---|---|

| Molecular Formula | C13H7ClF3NO |

| Molecular Weight | 285.65 g/mol |

| IUPAC Name | [3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethanone |

| Standard InChI | InChI=1S/C13H7ClF3NO/c14-10-6-9(13(15,16)17)7-18-11(10)12(19)8-4-2-1-3-5-8/h1-7H |

| Standard InChI Key | BMGWEDZKCXRPNQ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

The molecular structure of 2-benzoyl-3-chloro-5-(trifluoromethyl)pyridine combines a pyridine core with three distinct functional groups: a benzoyl moiety (-), a chlorine atom, and a trifluoromethyl () group. This arrangement confers unique electronic and steric properties, influencing its reactivity in substitution and coupling reactions. Key molecular parameters include:

| Property | Value |

|---|---|

| Molecular formula | |

| Molar mass | 285.65 g/mol |

| Hazard symbols | T (Toxic) |

| Risk code | 25 (Toxic if swallowed) |

The compound’s exact melting point, boiling point, and solubility data remain unspecified in available literature, though its liquid state at room temperature is inferred from related pyridine derivatives .

Spectroscopic and Analytical Data

Synthetic Methodologies

Challenges in Industrial Synthesis

The need for inert reaction conditions (e.g., argon atmosphere) and high-purity solvents complicates large-scale production. Additionally, the toxicity of intermediates, such as 2-fluoro-3-chloro-5-trifluoromethylpyridine, necessitates stringent safety protocols .

Applications in Agrochemicals and Pharmaceuticals

Role as a Pyrazole Amide Intermediate

Pyridine derivatives like 2-benzoyl-3-chloro-5-(trifluoromethyl)pyridine are pivotal in synthesizing pyrazole amide fungicides. These compounds exhibit broad-spectrum activity against plant pathogens by inhibiting mitochondrial respiration. For instance, linking the pyridine moiety to a pyrazole ring via an amide bond enhances bioavailability and target binding .

| GHS Hazard Statement | Precautionary Measures |

|---|---|

| H315: Skin irritation | Wear nitrile gloves and lab coats. |

| H319: Eye irritation | Use safety goggles and face shields. |

Industrial and Research Implications

Scalability and Cost-Efficiency

The patent CN107286087B highlights the importance of catalyst recovery and solvent reuse in reducing production costs for related compounds . Optimizing reaction conditions (e.g., lower temperatures, cheaper catalysts) could make 2-benzoyl-3-chloro-5-(trifluoromethyl)pyridine more accessible for commercial use.

Environmental Considerations

The persistence of trifluoromethyl groups in ecosystems necessitates studies on biodegradation pathways. Advanced oxidation processes (AOPs) or microbial degradation could mitigate environmental impact.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume